6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-14-2-5-17(6-3-14)23-8-10-24(11-9-23)20(25)18-13-15-12-16(22)4-7-19(15)27-21(18)26/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCUPVYZUAMKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 4-methylphenylpiperazine with a suitable carbonyl compound under controlled conditions.
Bromination: The bromine atom is introduced into the molecule through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide (NBS).
Cyclization: The final step involves the cyclization of the intermediate compound to form the chromenone core. This step may require specific catalysts and reaction conditions to ensure the correct formation of the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Overview
6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a bromine atom, a piperazine ring, and a carbonyl group, positions it as a significant candidate for various scientific research applications, particularly in medicinal chemistry.
Chemistry
This compound serves as a valuable intermediate in organic synthesis. It can undergo various chemical transformations, including:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify existing carbonyl groups.
- Substitution : The bromine atom can be replaced with other nucleophiles to create derivatives with altered properties.
These reactions enable the synthesis of more complex organic molecules, making it an essential building block in chemical research.
Biology
The compound has shown promising biological activities, including:
- Antimicrobial Activity : Demonstrated significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
- Acetylcholinesterase Inhibition : Similar derivatives have been reported to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in conditions such as:
- Cancer Treatment : Its ability to modulate biological pathways makes it a candidate for anticancer drug development.
- Anti-inflammatory Applications : The compound's interaction with inflammatory pathways may provide avenues for treating chronic inflammatory disorders.
Industry
The versatility of this compound extends to industrial applications where it can be utilized in the production of specialty chemicals and materials.
Antibacterial Activity Evaluation
A study evaluating various piperazine derivatives found that 6-bromo derivatives exhibited favorable activity against S. aureus strains with MIC values ranging from 2 to 4 μg/mL. This suggests that bromine substitution enhances antibacterial efficacy.
Acetylcholinesterase Inhibition
Research has indicated that similar piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Coumarin Core
- Molecular weight: 431.62 g/mol, with reduced solubility compared to mono-halogenated analogs. 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (): Chlorination at position 6 and methylation at position 7 alter steric hindrance, affecting target binding.
Piperazine-Linked Derivatives
- Substituents on Piperazine: 3-(4-(Sulphonyl)piperazine-1-carbonyl) Derivatives (): Sulfonyl groups (e.g., 5-bromothiophen-2-yl) enhance polarity, improving aqueous solubility (e.g., compound 6a: HRMS [M+H]+ 482.9655).
Heterocyclic Modifications
- Pyrazolo[1,5-a]pyrimidine Derivatives (): Compound 7c: IC50 = 2.70 ± 0.28 µM against HEPG2-1 liver carcinoma. The pyrimidine ring enhances π-π stacking with DNA. Thiazole 23g: IC50 = 3.50 ± 0.23 µM. The thiazole moiety improves membrane permeability due to lipophilicity.
Physicochemical Properties
Melting Points :
Solubility :
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Bromine at position 6 enhances electrophilicity, critical for DNA interaction .
- Piperazine Flexibility : The 4-methylphenyl group balances lipophilicity and steric bulk, optimizing receptor binding compared to bulkier substituents (e.g., trifluoromethyl in ).
- Heterocyclic Moieties : Pyrazolo[1,5-a]pyrimidine (7c) outperforms thiadiazoles (18c) due to enhanced planar geometry for intercalation .
Biological Activity
Overview
6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its structure features a bromine atom at the 6th position, a piperazine ring substituted with a 4-methylphenyl group, and a carbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrN3O2 |
| Molecular Weight | 426.34 g/mol |
| CAS Number | 879488-53-6 |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
- Receptor Interaction : The compound can bind to specific receptors, influencing cellular signaling pathways that regulate physiological responses.
- Gene Expression Modulation : By affecting transcription factors, it may alter gene expression patterns related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antibacterial effects against various strains of bacteria. The presence of the piperazine moiety enhances this activity by disrupting bacterial cell membranes.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of the cell cycle.
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, which is critical in conditions like Alzheimer's disease.
Antimicrobial Activity
A study published in Molecules evaluated the antimicrobial properties of several chromenone derivatives, including this compound. The results indicated:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed:
- IC50 Values : The IC50 for HeLa cells was found to be approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Neuroprotective Effects
Research highlighted in Frontiers in Pharmacology demonstrated:
- Cell Viability Assays : Treatment with the compound resulted in over 70% cell viability in neuronal cultures exposed to oxidative stressors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Significant |
| 6-bromo-2H-chromen-2-one | Low | Moderate | Minimal |
| 3-[4-(methyl)piperazine-1-carbonyl]-2H-chromen-2-one | Low | Low | Low |
Q & A
Q. What are emerging applications beyond oncology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
